N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core linked to a 3,4-dimethoxyphenethyl group. Its structure has been crystallographically confirmed, with key features including a planar sulfonamide group and a flexible ethyl chain connecting the aromatic moieties . The compound is synthesized via nucleophilic substitution reactions, typically involving benzenesulfonyl chloride and substituted amines under basic conditions .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-20-15-9-8-13(12-16(15)21-2)10-11-17-22(18,19)14-6-4-3-5-7-14/h3-9,12,17H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKXOAQIYJWILF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201229700 | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201229700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77199-00-9 | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77199-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201229700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide typically involves the reaction of 3,4-dimethoxyphenethylamine with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes. For instance, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced cell proliferation and increased apoptosis . The compound binds to the active site of the enzyme, blocking its activity and disrupting cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s analogs differ primarily in substituents on the aromatic rings or the sulfonamide nitrogen. Key examples from the literature include:
- Quinazolinone-containing analogs (e.g., compound 19) exhibit rigid heterocyclic cores, which may improve binding affinity to enzyme active sites but reduce synthetic yields compared to simpler sulfonamides .
2.2.1. Enzyme Inhibition
- Carbonic Anhydrase Inhibition: Schiff base derivatives of benzenesulfonamide (e.g., compounds 13–15, 19–21) show potent carbonic anhydrase inhibition, with IC₅₀ values in the nanomolar range. The 3,4-dimethoxyphenyl group in compound 19 enhances selectivity due to its electron-donating methoxy groups, which stabilize enzyme-ligand interactions .
- However, this compound’s complex structure contrasts with the simpler benzenesulfonamide scaffold of the target molecule .
2.2.2. Antimicrobial Activity
- N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives exhibit moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32–64 µg/mL. The 3,4-dimethoxy substitution in the target compound may enhance activity against Gram-positive bacteria due to improved lipophilicity .
Key Research Findings
| Property/Aspect | This compound | Quinazolinone Analogs (e.g., 19 ) | N-(2,3-Dimethylphenyl)benzenesulfonamide |
|---|---|---|---|
| Structural Complexity | Low | High | Low |
| Enzyme Inhibition | Moderate (carbonic anhydrase) | High (carbonic anhydrase) | Not reported |
| Antimicrobial Activity | Likely moderate (inferred from analogs) | Not reported | Moderate |
| Synthetic Yield | Not reported | 85–89% | 75–90% |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide, also known as LASSBio-965, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a phenyl ring with methoxy substitutions. Its structure suggests potential interactions with various biological targets, making it a candidate for medicinal chemistry research.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways:
- Inhibition of Dihydropteroate Synthase : The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in microorganisms.
- Phosphodiesterase Inhibition : Research indicates that LASSBio-965 acts as a non-selective phosphodiesterase inhibitor, leading to vasodilation and potential therapeutic effects in pulmonary arterial hypertension models .
Antiviral and Anticancer Activities
Recent studies have highlighted the compound's antiviral properties. For instance, structure-activity relationship (SAR) studies demonstrated that modifications in the compound's structure can enhance its antiviral activity against specific viral targets . Additionally, the compound has shown promise as an anticancer agent by inhibiting key signaling pathways involved in tumor growth.
Case Studies
- Pulmonary Arterial Hypertension : In a study involving monocrotaline-induced pulmonary arterial hypertension in rats, treatment with LASSBio-965 significantly reduced right ventricular pressure and improved vascular function. The compound showed a 37% reduction in right ventricular weight compared to the control group .
- Antitumor Activity : In vitro studies indicated that this compound exhibited significant cytotoxic effects on various cancer cell lines, with IC50 values ranging from 5 to 29 µM depending on structural modifications .
Table 1: Biological Activity Summary of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
